molecular formula C10H20N2O3 B14798445 Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

Cat. No.: B14798445
M. Wt: 216.28 g/mol
InChI Key: RWTCVXOCEVQTIV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Amino Group Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Final Coupling: The protected azetidine derivative is then coupled with glycine or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as azides, alkynes, and glycine derivatives.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Purification of the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Methanol, halides, and other nucleophiles.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A similar azetidine derivative with a selenazole ring.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butoxycarbonyl-protected amino group.

Uniqueness

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidine ring and methoxy group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(14-4)5-12-6-10/h7,12H,5-6,11H2,1-4H3

InChI Key

RWTCVXOCEVQTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CNC1)OC)N

Origin of Product

United States

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